2-(((4-chlorophenyl)thio)(3,4-dimethoxyphenyl)methyl)-3,4-dihydronaphthalen-1(2H)-one
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Description
2-(((4-chlorophenyl)thio)(3,4-dimethoxyphenyl)methyl)-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C25H23ClO3S and its molecular weight is 438.97. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Chemical Transformations
- One-Flask Synthesis Applications : This compound and its derivatives can be involved in enantioselective C-H functionalization, utilizing dirhodium tetracarboxylate catalysts for efficient synthesis processes (Manning & Davies, 2007).
- Hantzsch and Schiff's Reactions : The compound's structural analogs have been synthesized for cytotoxic and antimicrobial activity studies, demonstrating its utility in producing biologically active molecules (Chidananda et al., 2014).
- Friedel-Crafts Acylation : A modified Friedel-Crafts acylation process involving hexafluoroisopropanol has been optimized for the synthesis of similar compounds, highlighting the chemical flexibility and reactivity of these molecules (Li, 2017).
Potential Biological Activities
- Antitumor Activities : Derivatives of the compound have shown promising antitumor activities against various human neoplastic cell lines, indicating potential applications in cancer therapy (Wang et al., 2017).
- Antimicrobial Activities : Novel α,β unsaturated carbonyl compounds similar to the query compound have exhibited antibacterial activity, suggesting their use in developing new antimicrobial agents (Dodeja et al., 2021).
Molecular Diversity and Chemical Properties
- Molecular Diversity in Cyclization Reactions : The compound's framework is conducive to cyclization reactions with 3-methyleneoxindoles, leading to diverse molecular structures, which could be explored for various applications in synthetic chemistry (Lu et al., 2016).
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfanyl-(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClO3S/c1-28-22-14-8-17(15-23(22)29-2)25(30-19-11-9-18(26)10-12-19)21-13-7-16-5-3-4-6-20(16)24(21)27/h3-6,8-12,14-15,21,25H,7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDNTUDUPKOALG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2CCC3=CC=CC=C3C2=O)SC4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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